molecular formula C8H8BNO3 B3026669 (2-Oxoindolin-5-yl)boronic acid CAS No. 1051316-38-1

(2-Oxoindolin-5-yl)boronic acid

Cat. No.: B3026669
CAS No.: 1051316-38-1
M. Wt: 176.97
InChI Key: VKAPDBRYEZFWKT-UHFFFAOYSA-N
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Description

(2-Oxoindolin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C8H8BNO3. It is a solid compound that is often used in organic synthesis and medicinal chemistry due to its unique chemical properties. The compound is characterized by the presence of an indole ring fused with a boronic acid group, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxoindolin-5-yl)boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl or heteroaryl boronic acids with electrophilic indole templates under mild reaction conditions . This reaction is catalyzed by palladium and often requires a base such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Oxoindolin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. Reaction conditions typically involve moderate temperatures and atmospheric pressure .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce quinones .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Oxoindolin-5-yl)boronic acid include other indole derivatives and boronic acids, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of an indole ring and a boronic acid group. This structure provides distinct reactivity and biological activity, making it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

(2-oxo-1,3-dihydroindol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c11-8-4-5-3-6(9(12)13)1-2-7(5)10-8/h1-3,12-13H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAPDBRYEZFWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NC(=O)C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712425
Record name (2-Oxo-2,3-dihydro-1H-indol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051316-38-1
Record name (2-Oxo-2,3-dihydro-1H-indol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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